![molecular formula C18H21N5O4 B14906881 1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide is a complex organic compound that features a quinazolinone core, a piperidine ring, and a glycyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetylation: The quinazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Glycyl Linker Addition: The acetylated quinazolinone is reacted with glycine or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the glycyl linker.
Piperidine Ring Introduction: Finally, the glycyl intermediate is coupled with piperidine-4-carboxylic acid using similar coupling agents to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反応の分析
Types of Reactions
1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone or piperidine rings.
Reduction: Reduced forms of the carbonyl groups in the quinazolinone core.
Substitution: Substituted derivatives with various functional groups attached to the piperidine or quinazolinone rings.
科学的研究の応用
1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings but different functional groups attached.
Uniqueness
1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide is unique due to its combination of a quinazolinone core, a glycyl linker, and a piperidine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C18H21N5O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
1-[2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O4/c19-17(26)12-5-7-22(8-6-12)16(25)9-20-15(24)10-23-11-21-14-4-2-1-3-13(14)18(23)27/h1-4,11-12H,5-10H2,(H2,19,26)(H,20,24) |
InChIキー |
YFFGFGVYGVEXRC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


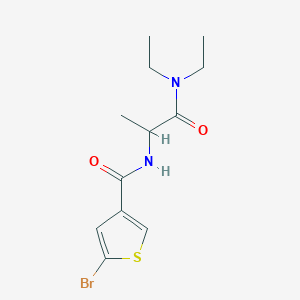
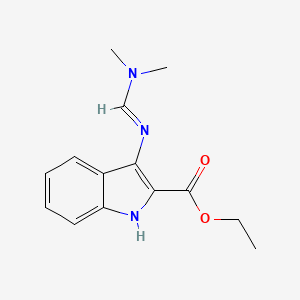
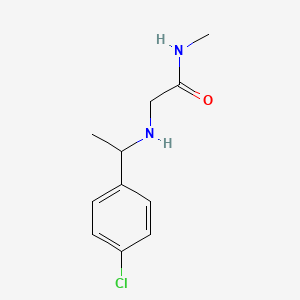

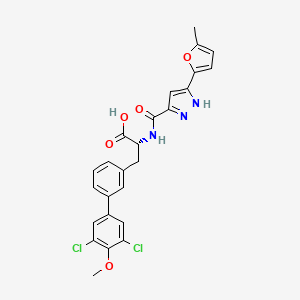
![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
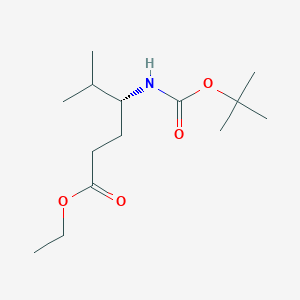
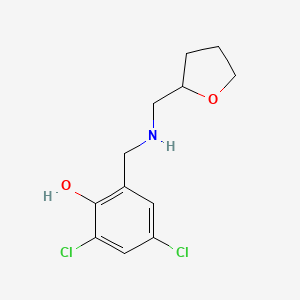
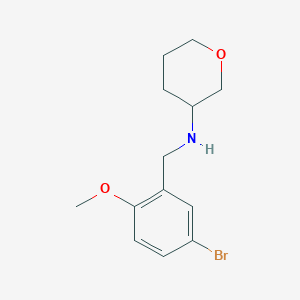

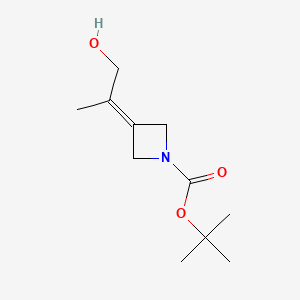
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
